1-(2,2-Dichloroethenyl)-4-nitrobenzene
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Overview
Description
1-(2,2-Dichloroethenyl)-4-nitrobenzene is an organic compound with the molecular formula C8H5Cl2NO2 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dichloroethenyl group and a nitro group at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloroethenyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with a suitable dichloroethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dichloroethenyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The dichloroethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichloroethenyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Dichloroethenyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloroethenyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dichloroethenyl group can undergo nucleophilic substitution. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dichloroethenyl)-2-nitrobenzene
- 1-(2,2-Dichloroethenyl)-3-nitrobenzene
- 1-(2,2-Dichloroethenyl)-4-aminobenzene
Uniqueness
1-(2,2-Dichloroethenyl)-4-nitrobenzene is unique due to the specific positioning of the nitro and dichloroethenyl groups on the benzene ring
Properties
CAS No. |
5281-22-1 |
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Molecular Formula |
C8H5Cl2NO2 |
Molecular Weight |
218.03 g/mol |
IUPAC Name |
1-(2,2-dichloroethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H |
InChI Key |
GIXZGDQKZIIFRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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